molecular formula C15H14N2O2 B2652868 Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate CAS No. 344277-22-1

Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate

Cat. No.: B2652868
CAS No.: 344277-22-1
M. Wt: 254.289
InChI Key: ZIXYIOCYCBVYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a heterocyclic compound that features both pyrrole and indole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-(propylamino) but-2-enoate with acetaldehyde and iodine under basic conditions to yield the desired product . Another approach involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-1-propyl-1H-pyrrole-3-carboxylate
  • Ethyl 4-methyl-2-phenyl-1H-pyrrole-3-carboxylate
  • Pyrrolo[1,2-a]pyrazine derivatives

Uniqueness

Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is unique due to its dual pyrrole and indole ring structure, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new bioactive molecules .

Properties

IUPAC Name

ethyl 3-pyrrol-1-yl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-19-15(18)13-14(17-9-5-6-10-17)11-7-3-4-8-12(11)16-13/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXYIOCYCBVYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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